rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Brand Name: Vulcanchem
CAS No.: 1217531-06-0
VCID: VC13457592
InChI: InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1
SMILES: CC1(C2CC1C(C(C2)O)(C)O)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol

CAS No.: 1217531-06-0

Cat. No.: VC13457592

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol - 1217531-06-0

Specification

CAS No. 1217531-06-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name (1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Standard InChI InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m1/s1
Standard InChI Key MOILFCKRQFQVFS-FATLICPNSA-N
Isomeric SMILES CC1([C@H]2CC1C[C@H](C2(C)O)O)C
SMILES CC1(C2CC1C(C(C2)O)(C)O)C
Canonical SMILES CC1(C2CC1C(C(C2)O)(C)O)C

Introduction

Structural and Stereochemical Features

The molecular structure of rel-(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol consists of a fused bicyclic system: a seven-membered ring fused to a three-membered ring. Key structural attributes include:

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol

  • IUPAC Name: (1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

  • Stereochemistry: The (1R,3R) configuration dictates spatial arrangements critical for its reactivity and interactions in chiral environments .

The compound’s stereoisomerism significantly influences its applications. For example, enantiomers such as (1S,2S,3R,5S)-(+)-pinanediol exhibit different optical rotations ([α]₂₆ᴰ = +7° to +10° in toluene) and biological activities .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of rel-(1R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves oxidation of pinene derivatives. A common method utilizes osmium tetroxide (OsO₄) for dihydroxylation of α-pinene, followed by reduction:

  • Dihydroxylation: α-Pinene reacts with OsO₄ in tert-butyl alcohol/water under reflux to form the diol intermediate .

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces intermediate oxides to yield the final product .

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)
OsO₄ OxidationOsO₄, tert-butyl alcohol, H₂O96.5≥97.5
Catalytic HydrogenationPd/C, H₂ (50 psi), 80°C85≥95

Industrial Production

Industrial-scale synthesis employs catalytic hydrogenation of pinene derivatives under high-pressure conditions (50–100 psi H₂) using palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method offers scalability and cost efficiency, with typical yields exceeding 85%.

Chemical Reactivity and Applications

Oxidation and Reduction Reactions

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) or Jones reagent converts hydroxyl groups to ketones (e.g., pinanone) or aldehydes.

  • Reduction: LiAlH₄ reduces the diol to hydrocarbons, useful in fragrance synthesis .

Substitution Reactions

The hydroxyl groups undergo nucleophilic substitution with halides (e.g., PBr₃, SOCl₂) to form alkyl halides, intermediates in pharmaceutical synthesis.

Table 2: Major Reaction Pathways and Products

Reaction TypeReagentsMajor ProductApplication Domain
OxidationPCC, CrO₃PinanoneChiral ligand synthesis
SubstitutionSOCl₂, PBr₃2,3-DihalopinaneDrug intermediate

Pharmaceutical and Biological Applications

  • Anti-inflammatory Activity: Derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) in rodent models, showing potential for treating inflammatory diseases.

  • Melanogenesis Induction: Promotes melanin synthesis in S91 melanoma cells via nitric oxide (NO) upregulation, suggesting dermatological applications.

Comparative Analysis with Stereoisomers

rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol exhibits distinct properties compared to its stereoisomers:

Table 3: Stereoisomer Comparison

Property(1R,3R) Isomer(1S,2S,3R,5S) Isomer
Melting Point (°C)52–6052–60
Optical Rotation [α]₂₆ᴰ+2.4° (cis)+7° to +10°
BioactivityAnti-inflammatoryMelanogenesis inducer

The (1R,3R) configuration enhances stability in catalytic systems, whereas the (1S,2S,3R,5S) isomer shows superior enantioselectivity in asymmetric synthesis .

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